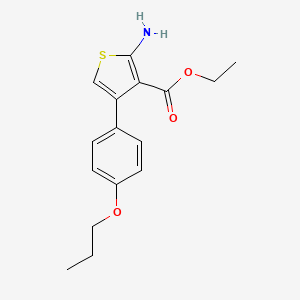

Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate is a thiophene derivative featuring a 2-amino group, a 4-(4-propoxyphenyl) substituent, and an ethyl ester at position 2. Its structure allows for diverse modifications at the phenyl ring and ester group, enabling comparative studies with analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name |

ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-3-9-20-12-7-5-11(6-8-12)13-10-21-15(17)14(13)16(18)19-4-2/h5-8,10H,3-4,9,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMVHPQRZJIAFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for the synthesis of thiophene derivatives . The reaction involves the condensation of a ketone or aldehyde with a cyanoacetic ester in the presence of elemental sulfur and a base. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Phenyl Ring

The 4-propoxyphenyl group distinguishes this compound from analogs with halogen, alkyl, or other alkoxy substituents. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties

*Calculated molecular weight based on structural formula.

Key Observations :

- Lipophilicity : The propoxy group (-OCH₂CH₂CH₃) increases hydrophobicity compared to shorter alkoxy (e.g., ethoxy) or polar groups (e.g., -F, -Cl). This may enhance membrane permeability in biological systems.

- Synthetic Yield : Halogenated analogs (e.g., -F, -Br) exhibit moderate yields (~30%) under reflux conditions with sodium ethoxide , while alkyl/alkoxy derivatives often require tailored protocols.

- Safety Profile : Chlorophenyl and cyclohexylphenyl analogs are classified as skin/eye irritants (GHS Category 2), necessitating stringent handling protocols .

Key Insights :

- PD-L1 Inhibition : Fluorophenyl and hydroxythiophene derivatives show potent activity, suggesting electron-withdrawing groups enhance target binding .

- Anti-inflammatory Activity : Furan-substituted analogs exhibit moderate efficacy, likely due to hydrogen-bonding interactions with COX-2 .

- Kinase Selectivity : Bulky substituents (e.g., 3,4-dimethylphenyl) improve selectivity for JAK2 over related kinases .

Crystallographic Data

- Ethyl 2-amino-4-methylthiophene-3-carboxylate crystallizes in a triclinic system (P1 space group) with C24(12) hydrogen-bonded chains, enhancing stability .

- Halogenated Analogs : Bromophenyl derivatives show similar packing motifs but reduced solubility due to halogen-heavy molecular surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.